1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene)
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Overview
Description
1,1’-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) is an organic compound with the molecular formula C14H11Br2Cl. It consists of 11 hydrogen atoms, 14 carbon atoms, 1 chlorine atom, and 2 bromine atoms . This compound is known for its unique structure, which includes aromatic rings and halogen substituents, making it a valuable reagent in organic synthesis and various scientific research applications .
Preparation Methods
The synthesis of 1,1’-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) typically involves the reaction of 4-bromobenzyl chloride with 4-bromobenzene in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,1’-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The aromatic rings in the compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized products.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding reduced products.
Scientific Research Applications
1,1’-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds . Additionally, its halogen substituents can participate in halogen bonding interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
1,1’-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) can be compared with other similar compounds, such as:
4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene): This compound has a similar structure but lacks the chlorine atom, which affects its reactivity and applications.
4,4’-(Ethene-1,1-diyl)bis(bromobenzene): This compound also has a similar structure but with different substituents, leading to variations in its chemical properties and uses.
Cyclohexane, 1,1’-(1,2-ethanediyl)bis-: This compound has a different core structure but shares some similarities in terms of halogen substituents and aromatic rings.
Properties
CAS No. |
5216-52-4 |
---|---|
Molecular Formula |
C14H11Br2Cl |
Molecular Weight |
374.50 g/mol |
IUPAC Name |
1-bromo-4-[1-(4-bromophenyl)-2-chloroethyl]benzene |
InChI |
InChI=1S/C14H11Br2Cl/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H,9H2 |
InChI Key |
IVZSOMYJMXCGLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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